(R)-2-氯扁桃酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (R)-2-chloromandelic acid ethyl ester has been explored through various methods, including asymmetric synthesis, resolution of racemate, and biocatalysis. Asymmetric synthesis and resolution methods have been traditionally employed, while biocatalytic methods offer a more environmentally friendly and efficient approach. Notably, biocatalysis using microorganisms like Exophiala dermatitidis has been shown to produce (R)-2-chloromandelic acid with high optical purity, indicating the potential for industrial applications (Yamamura & Kita, 2019). Enzymatic resolution using Candida antarctica lipase A has also been highlighted for its efficiency and high enantioselectivity, providing an economically viable method for commercial production (Uhm et al., 2007).

Molecular Structure Analysis

The molecular structure of (R)-2-chloromandelic acid ethyl ester plays a crucial role in its chemical reactivity and physical properties. Studies on related compounds have utilized X-ray diffraction techniques to reveal strong intermolecular hydrogen bonding, which could influence the synthesis and stabilization of (R)-2-chloromandelic acid esters (Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving (R)-2-chloromandelic acid ethyl ester typically focus on its transformation into other valuable intermediates. The enzymatic hydrocyanation process, for example, is a method for the asymmetric synthesis of (R)-2-chloromandelic acid, demonstrating the compound's versatility in synthetic organic chemistry (Langen et al., 2003).

Physical Properties Analysis

Understanding the physical properties of (R)-2-chloromandelic acid ethyl ester, such as melting point, solubility, and crystalline structure, is essential for its application in synthesis processes. However, detailed studies specifically focusing on these aspects were not found in the current literature search, suggesting an area for future research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are critical for the practical application of (R)-2-chloromandelic acid ethyl ester in synthesis processes. The hydrolytic resolution of its racemates in biphasic media indicates its potential for selective synthesis applications (Wang et al., 2006).

科学研究应用

生物转化方法

制药工业将 (R)-2-氯扁桃酸 (RCM) 用作手性构件。开发了一种涉及微生物Exophiala dermatitidis NBRC6857 的新方法,用于外消旋 2-氯扁桃酸甲酯 (CMM) 的不对称水解,产生具有高光学纯度 (97% ee) 的 RCM。该工艺通过在大肠杆菌中过表达 estE 基因而得到增强,显着提高了生产效率,表明具有工业应用潜力 (Yamamura & Kita,2019)。

酶促拆分和合成

已使用酶介导的工艺开发了对映选择性拆分和合成甲基 2-氯扁桃酸酯,它是 (S)-氯吡格雷等药物的前体。其中一种方法采用南极假丝酵母脂肪酶 A (CAL-A) 进行无溶剂酯交换,产生甲基 (R)-2-氯扁桃酸酯,具有极高的纯度 (>99% ee),并证明了该酶在多个循环中的稳定性 (Uhm 等,2007)。这表明酶促拆分在生产高纯度手性中间体方面具有经济性和可扩展性。

与化学过程的比较分析

一篇比较生物催化和化学过程生产旋光纯扁桃酸及其类似物的综合综述,突出了酶促方法在产品浓度、对映选择性和环境友好性方面的优势。特别关注腈水解酶对扁桃腈的动态动力学拆分,展示了生物催化方法在实现高浓度 (R)-扁桃酸或 (R)-2-氯扁桃酸并具有优异对映体过量的效率,为化学合成提供了有竞争力的替代方案 (Martínková & Křen,2018)。

酶促活性的优化策略

酶和底物工程的研究表明,外消旋体的拆分酶活性和对映选择性得到显着提高。例如,将底物工程与酶的共价固定相结合的策略,极大地提高了生物催化剂对 (R,S)-扁桃酸酯动力学拆分的性能,为优化制药工业中手性化合物的生产提供了可行的途径 (Wang、Tsai 和 Chen,2008)。

合成方法的进展

通过各种方法探索了 (R)-2-氯扁桃酸的合成,(R)-2-氯扁桃酸是各种药物的重要中间体,包括不对称合成和外消旋体拆分。Yin-chu (2011) 的综述深入研究了这些方法,比较了它们在药物开发中的优势和未来应用潜力 (Yin-chu,2011)。

属性

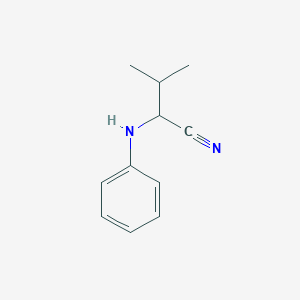

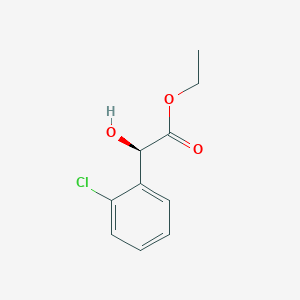

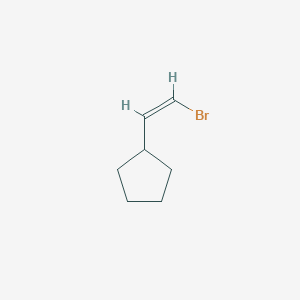

IUPAC Name |

ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUSWAHELSQMB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Chloromandelic Acid Ethyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)

![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)